DCH36_06 DCH36_06 Novel potent p300/CBP inhibitor, showing potent anti-proliferation as well as anti-tumor activity in leukemia xenograft
DCH36_06 is a potent p300/CBP inhibitor which shows potent anti-proliferation as well as anti-tumor activity in leukemia xenograft.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0525173
InChI: InChI=1S/C18H13ClN2O3S/c1-11-7-8-12(10-15(11)19)21-17(23)14(16(22)20-18(21)25)6-2-4-13-5-3-9-24-13/h2-10H,1H3,(H,20,22,25)/b4-2+,14-6+
SMILES: CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl
Molecular Formula: C18H13ClN2O3S
Molecular Weight: 372.8 g/mol

DCH36_06

CAS No.:

Cat. No.: VC0525173

Molecular Formula: C18H13ClN2O3S

Molecular Weight: 372.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

DCH36_06 -

Specification

Molecular Formula C18H13ClN2O3S
Molecular Weight 372.8 g/mol
IUPAC Name (5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Standard InChI InChI=1S/C18H13ClN2O3S/c1-11-7-8-12(10-15(11)19)21-17(23)14(16(22)20-18(21)25)6-2-4-13-5-3-9-24-13/h2-10H,1H3,(H,20,22,25)/b4-2+,14-6+
Standard InChI Key AYNCXNUUERDREH-FMDPHQNASA-N
Isomeric SMILES CC1=C(C=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=S)Cl
SMILES CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl
Canonical SMILES CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl
Appearance Solid powder

Introduction

Chemical and Structural Properties of DCH36_06

Molecular Characteristics

DCH36_06 has the IUPAC name 1-(3-Chloro-4-methylphenyl)-5-(3-(furan-2-yl)allylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and the empirical formula C<sub>18</sub>H<sub>13</sub>ClN<sub>2</sub>O<sub>3</sub>S. Key physicochemical properties include:

PropertyValueSource
Molecular Weight372.83 g/mol
Solubility125 mg/mL in DMSO
Melting PointNot reported-
SMILESO=C(/C(C(N1C2=CC=C(C)C(Cl)=C2)=O)=C\C=C\C3=CC=CO3)NC1=S
InChi KeyAYNCXNUUERDREH-FMDPHQNASA-N

The thiobarbituric acid core enables competitive binding to the p300/CBP acetyl-CoA pocket, while the furan-allylidene moiety enhances selectivity over other histone acetyltransferases .

Mechanism of Action: Targeting p300/CBP Epigenetic Regulation

Enzymatic Inhibition Profile

DCH36_06 demonstrates >5-fold selectivity for p300 over CBP (IC<sub>50</sub> = 0.6 μM vs. 3.2 μM) . This contrasts with earlier inhibitors like A-485, which show nearly equivalent potency against both paralogs . The compound reduces acetylation of:

  • Histone H3 at lysine 18 (H3K18ac) in leukemic cells

  • Non-histone targets including transcription factors (e.g., STAT3)

Transcriptional Consequences

By blocking p300/CBP-mediated acetylation, DCH36_06:

  • Disrupts chromatin remodeling required for oncogene expression

  • Attenuates pro-survival signaling pathways (e.g., NF-κB)

  • Induces proteasomal degradation of acetylated client proteins

Preclinical Anti-Cancer Activity

In Vitro Efficacy Across Hematologic Malignancies

DCH36_06 exhibits potent anti-proliferative effects in leukemia cell lines:

Cell LineOriginIC<sub>50</sub> (μM)Apoptosis Induction (10 μM)Source
JurkatT-cell leukemia2.158%
MV4-11AML3.842%
THP-1Monocytic leukemia4.537%
K562CML5.229%

Mechanistic studies reveal:

  • G1 cell cycle arrest within 24 hours (72% cells in G1 at 20 μM)

  • Cleavage of caspase-3 (3.8-fold increase) and PARP (4.2-fold increase) after 48-hour treatment

In Vivo Xenograft Data

In a murine model of disseminated leukemia (MV4-11 cells):

Dose (mg/kg)Administration RouteScheduleTumor Growth InhibitionSurvival ExtensionSource
25IntraperitonealQ2D × 20 days67%28 days
50IntraperitonealQ2D × 20 days89%35 days

Histopathology confirmed reduced H3K18ac levels in treated tumors without major organ toxicity .

Comparative Analysis with Other p300/CBP Inhibitors

Selectivity Over A-485 and C646

ParameterDCH36_06A-485 C646
p300 IC<sub>50</sub>0.6 μM9.8 nM3.2 μM
CBP IC<sub>50</sub>3.2 μM2.6 nM>10 μM
HAT Family Selectivity>100-fold over PCAF, MYST3>1,000-fold over other HATsLimited data
In Vivo EfficacyLeukemia modelsProstate cancer modelsNot reported

DCH36_06's higher micromolar potency may enable broader therapeutic index compared to nanomolar inhibitors like A-485, which require careful dosing to avoid toxicity .

Therapeutic Implications and Future Directions

Limitations and Challenges

  • Moderate aqueous solubility (125 mg/mL in DMSO only)

  • Undefined pharmacokinetics in primates

  • Potential for compensatory CBP upregulation

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